Stearolac

Description

Properties

CAS No. |

14440-80-3 |

|---|---|

Molecular Formula |

C21H39O4Na; C19H35O4Na (major components) C24H44O6 |

Molecular Weight |

428.6 g/mol |

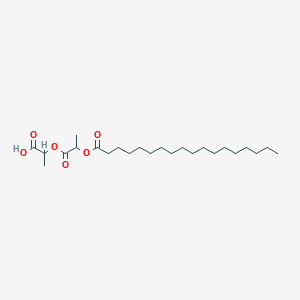

IUPAC Name |

2-(2-octadecanoyloxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27) |

InChI Key |

KHICUSAUSRBPJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Other CAS No. |

14440-80-3 |

physical_description |

White or slightly yellowish powder or brittle solid with a characteristic odou |

solubility |

Insoluble in water. Soluble in ethanol |

Synonyms |

calcium stearoyl-2-lactylate sodium stearoyllactylate stearoyl-2-lactylic acid stearoyl-2-lactylic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Stearic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid, systematically known as octadecanoic acid, is a long-chain saturated fatty acid with the chemical formula C₁₈H₃₆O₂.[1][2][3] It is one of the most common saturated fatty acids found in nature, abundant in both animal and vegetable fats.[4][5] In its commercial form, it is often a mixture of stearic and palmitic acids.[4][6] As a versatile excipient in pharmaceutical formulations, a key ingredient in cosmetics, and a functional food additive, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development.[2][7] This guide provides a comprehensive overview of these properties, supported by experimental protocols and structured data for ease of reference.

General and Computed Properties

Stearic acid is a white, waxy, crystalline solid at room temperature, often in flake or powder form, with a slight odor suggestive of tallow.[2][5][8][9] Its bifunctional character, featuring a polar carboxylic acid head group and a long nonpolar hydrocarbon tail, underpins its utility as an emulsifier, lubricant, and surfactant.[4][7]

Table 1: General and Computed Properties of Stearic Acid

| Property | Value | Source(s) |

| IUPAC Name | Octadecanoic acid | [1][4][8] |

| Chemical Formula | C₁₈H₃₆O₂ or CH₃(CH₂)₁₆COOH | [2][4][8][10] |

| Molar Mass | 284.48 g/mol | [2][3][11][12] |

| Appearance | White to faintly yellow, waxy, crystalline solid or powder.[2][5][7][8] | [2][5][7][8] |

| Odor | Mild, fatty odor.[2][5][8] | [2][5][8] |

| pKa | ~4.75 (estimated) | [8] |

Thermal Properties

The thermal behavior of stearic acid is critical for applications in tablet manufacturing, cream formulations, and as a hardening agent.

Table 2: Thermal Properties of Stearic Acid

| Property | Value | Source(s) |

| Melting Point | 69.3 °C (156.7 °F) | [4] |

| 69.6 °C | [1] | |

| 69-70 °C | [2] | |

| 67-72 °C | [5] | |

| Boiling Point | 361 °C (682 °F); decomposes.[1][4] | [1][4] |

| 232 °C at 15 mmHg | [4][5] | |

| Flash Point | 196 °C (385 °F) | [7][8] |

| Autoignition Temp. | 395 °C | [8][9] |

Density and Physical State

The density of stearic acid varies with its physical state (solid or liquid).

Table 3: Density of Stearic Acid

| Temperature | Density (g/cm³) | Source(s) |

| 20 °C | 0.9408 | [4] |

| 70 °C | 0.847 | [4][7] |

| 75 °C | 0.839 | [3] |

Solubility Profile

Stearic acid's long hydrocarbon chain renders it practically insoluble in water, but it is soluble in many organic solvents.[1][2][5] This property is fundamental to its use as a solubilizing agent and in the preparation of emulsions.[7]

Table 4: Solubility of Stearic Acid

| Solvent | Solubility Value | Temperature (°C) | Source(s) |

| Water | 0.597 mg/L | 25 °C | [8] |

| ~3 mg/L | 20 °C | [13] | |

| 0.0029 g/100 g | 20 °C | [4] | |

| Ethanol | 1 g in 20 mL | - | [8] |

| 2.25 g/100 g | 20 °C | [4] | |

| ~20 mg/mL | - | [14] | |

| Chloroform | Soluble | - | [5][8] |

| 15.54 g/100 g | - | [4] | |

| Acetone | Soluble | - | [8] |

| 4.73 g/100 g | - | [4] | |

| Ether | Soluble | - | [1][5] |

| Benzene | Slightly Soluble | - | [8] |

| Carbon Disulfide | Soluble | - | [8] |

| DMSO | ~10 mg/mL | - | [14] |

| Dimethylformamide | ~30 mg/mL | - | [14] |

A study measuring solubility between 301 K and 313 K found the highest solubility in ethyl acetate, followed by ethanol, acetone, and methanol.[15][16]

Crystal Structure

The solid-state properties of stearic acid are governed by its crystal structure. Form B of stearic acid is monoclinic with the space group P2₁/a.[17] The packing of the hydrocarbon chains is of the common orthorhombic type.[17]

Table 5: Crystallographic Data for Stearic Acid (Form B)

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [17] |

| Space Group | P2₁/a | [17] |

| a | 5.591 Å | [17] |

| b | 7.404 Å | [17] |

| c | 49.38 Å | [17] |

| β | 117° 22' | [17] |

| Molecules per cell (Z) | 4 | [17] |

| Calculated Density | 1.041 g/cm³ | [17] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of stearic acid.

Determination of Melting Point (Cooling Curve Method)

This method involves heating stearic acid above its melting point and then recording its temperature at regular intervals as it cools and solidifies. The plateau in the resulting cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.[18][19]

Methodology:

-

Sample Preparation: Place approximately 25 g of stearic acid into a boiling tube.

-

Melting: Place the boiling tube in a beaker of water (water bath) and heat gently using a hotplate or Bunsen burner until the stearic acid has completely melted and reached a temperature of approximately 80-90°C.[20]

-

Cooling and Data Collection: Remove the boiling tube from the water bath and secure it with a clamp.[19] Insert a thermometer into the molten stearic acid, ensuring the bulb is fully submerged but not touching the glass.[19][20]

-

Recording: Start a stopwatch and record the temperature every 30 or 60 seconds as the stearic acid cools.[18][19] Continue recording until the temperature drops to about 50°C.[18] Note the time and temperature at which solidification begins.[18]

-

Analysis: Plot a graph of Temperature (°C) versus Time (minutes). The horizontal plateau on the graph indicates the phase change from liquid to solid, and the temperature at this plateau is the melting/freezing point.[19]

References

- 1. pishrochem.com [pishrochem.com]

- 2. chemiis.com [chemiis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Stearic acid - Wikipedia [en.wikipedia.org]

- 5. Stearic acid | 57-11-4 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. phexcom.com [phexcom.com]

- 8. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 0568 - STEARIC ACID [inchem.org]

- 10. byjus.com [byjus.com]

- 11. Stearic Acid Bulk Distributor | CAS 57-11-4 | Brenntag | Brenntag [brenntag.com]

- 12. webqc.org [webqc.org]

- 13. acs.org [acs.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. scienceasia.org [scienceasia.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Melting and freezing stearic acid | Class experiment | RSC Education [edu.rsc.org]

- 19. savemyexams.com [savemyexams.com]

- 20. youtube.com [youtube.com]

The Pivotal Role of Saturated Fatty Acids in Cell Membrane Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of saturated fatty acids in determining the structural and functional properties of the cell membrane. A thorough understanding of these mechanisms is paramount for advancements in cellular biology and the development of novel therapeutic agents.

Core Principles: Saturated Fatty Acids and Membrane Biophysics

Saturated fatty acids, characterized by their straight, unkinked hydrocarbon tails, are fundamental components of membrane phospholipids.[1] Their unique geometry allows for tight packing, which significantly influences the biophysical characteristics of the cell membrane.[1][2] This dense arrangement leads to a more ordered, rigid, and thicker membrane structure compared to membranes rich in unsaturated fatty acids, which contain kinks that increase spacing between lipid molecules.[2]

The ratio of saturated to unsaturated fatty acids is a key determinant of membrane fluidity.[3] An increase in the proportion of saturated fatty acids decreases membrane fluidity, a state that has profound implications for a variety of cellular processes, including protein function, signal transduction, and permeability.[3]

Quantitative Impact of Saturated Fatty Acids on Membrane Properties

The incorporation of saturated fatty acids into the cell membrane leads to measurable changes in its physical parameters. The following tables summarize key quantitative data from various studies.

| Membrane Property | Lipid Composition | Value | Measurement Technique |

| Bilayer Thickness | Liquid-disordered (Ld) phase (DOPC, Cholesterol, SM) | 3.89 ± 0.03 nm | Quantitative Differential Interference Contrast (qDIC) Microscopy |

| Liquid-ordered (Lo) phase (DOPC, Cholesterol, SM) | 4.96 ± 0.04 nm | Quantitative Differential Interference Contrast (qDIC) Microscopy | |

| Lipid Diffusion Coefficient | DOPC/DHPC bicelles (q=0.25) | 2.46 ± 0.05 µm²/s | Fluorescence Recovery After Photobleaching (FRAP) |

| DOPC/DHPC bicelles (q=2.5) | 2.39 ± 0.03 µm²/s | Fluorescence Recovery After Photobleaching (FRAP) | |

| DOPE-Rho lipids in DOPC bilayer | 1.9 ± 0.3 µm²/s | Fluorescence Recovery After Photobleaching (FRAP) | |

| Membrane Permeability (Water) | 100% Saturated (DPPC) | Normalized P = ~0.1 | Osmotic Swelling Assay |

| 50% Saturated (POPC) | Normalized P = ~0.8 | Osmotic Swelling Assay | |

| 0% Saturated (DOPC) | Normalized P = 1.0 | Osmotic Swelling Assay |

Table 1: Quantitative data on the impact of lipid composition on membrane properties. Data compiled from multiple sources. Note that the liquid-ordered phase is enriched in saturated lipids and cholesterol.[4][5][6]

| Fatty Acid Family | Plasma Membrane (% of total fatty acids) | Membrane Rafts (% of total fatty acids) |

| Saturated | 36.2% | 21.8% |

| n-9 | 28.7% | 50.0% |

| n-7 | 27.0% | 24.7% |

| n-6 | 5.6% | 3.3% |

| n-3 | 2.5% | 0.2% |

Table 2: Fatty acid composition in plasma membranes and membrane rafts of RAW264.7 macrophages. This table highlights the distinct lipid environments within the cell membrane.[7]

Lipid Rafts: Saturated Fatty Acid-Rich Microdomains

Saturated fatty acids, along with cholesterol and sphingolipids, are key components of specialized membrane microdomains known as lipid rafts.[8][9] These regions are more ordered and tightly packed than the surrounding bilayer and function as platforms for signal transduction by concentrating specific proteins.[8][9] The enrichment of saturated fatty acids in these domains is crucial for their structural integrity and function. Lipid rafts have been shown to contain 3 to 5 times the amount of cholesterol found in the surrounding bilayer and are also enriched in sphingolipids.[8]

Experimental Protocols for Studying Membrane Properties

A variety of sophisticated techniques are employed to investigate the influence of saturated fatty acids on cell membrane structure and dynamics.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used technique to measure the lateral diffusion of lipids and proteins within a membrane, providing a quantitative measure of membrane fluidity.[10][11][12][13][14][15]

Protocol Outline:

-

Cell Culture and Labeling:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Label the membrane with a fluorescent lipid analog (e.g., DiI) or a fluorescently tagged protein of interest (e.g., a GFP-fusion protein).

-

Incubate the cells with the fluorescent probe to allow for its incorporation into the plasma membrane.

-

Wash the cells to remove any unincorporated probe.

-

-

Microscopy and Photobleaching:

-

Mount the sample on a confocal laser scanning microscope.

-

Acquire a pre-bleach image of the region of interest (ROI).

-

Use a high-intensity laser to photobleach the fluorescent molecules within a defined ROI.

-

Immediately after bleaching, begin acquiring a time-lapse series of images of the ROI at a lower laser intensity.

-

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Plot the fluorescence recovery curve.

-

From the recovery curve, determine the mobile fraction and the diffusion coefficient. The diffusion coefficient (D) can be calculated from the half-time of recovery (t½) and the effective bleach radius (re) using simplified equations.[16]

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers, allowing for the direct measurement of membrane thickness and the characterization of lipid domains.[17][18][19][20][21]

Protocol Outline:

-

Substrate Preparation:

-

Use a freshly cleaved mica disc as the substrate.

-

-

Supported Lipid Bilayer (SLB) Formation:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired lipid composition by extrusion or sonication.

-

Deposit the vesicle solution onto the mica substrate.

-

Allow the vesicles to adsorb, rupture, and fuse to form a continuous SLB.

-

Rinse the SLB with buffer to remove any unfused vesicles.

-

-

AFM Imaging:

-

Perform imaging in liquid (buffer) to maintain the integrity of the SLB.

-

Use either contact mode or tapping mode.

-

Acquire images at various scan sizes to get an overview and detailed views of the membrane structure.

-

-

Data Analysis:

-

Analyze the AFM images to measure the height of the bilayer, which corresponds to its thickness.

-

Identify and characterize different lipid phases (e.g., Lo and Ld) based on their height differences.

-

Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing. This allows for the quantification of membrane lipid order.[9][21][22][23][24][25][26]

Protocol Outline:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or cells with the desired lipid composition.

-

Incorporate Laurdan into the membranes at a low molar ratio (e.g., 1 mol%).

-

-

Spectrofluorometry:

-

Use a spectrofluorometer with excitation set to ~360 nm.

-

Record the emission intensities at 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).

-

-

Data Analysis:

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

GP values range from +1 (highly ordered) to -1 (highly disordered). A higher GP value indicates a more rigid and less fluid membrane.[21]

-

Saturated Fatty Acids and Signal Transduction

The lipid composition of the cell membrane, particularly the concentration of saturated fatty acids, has a significant impact on cellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Saturated fatty acids, such as lauric acid and palmitic acid, can directly activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to a pro-inflammatory response.[27][28][29][30][31] This is a critical link between diet, lipid metabolism, and inflammation.

Signaling Cascade:

-

Saturated fatty acids bind to TLR4 on the cell surface.

-

This binding triggers the recruitment of adaptor proteins, such as MyD88.

-

A signaling cascade is initiated, leading to the activation of transcription factors like NF-κB.

-

NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

G-Protein Coupled Receptor (GPCR) Signaling

The lipid environment of the membrane, including the presence of saturated fatty acids and cholesterol in lipid rafts, can modulate the function of G-protein coupled receptors (GPCRs).[5][8][32][33][34] The conformation, activity, and oligomerization of GPCRs can be influenced by the surrounding lipid bilayer, affecting downstream signaling events. For instance, the presence of specific lipids like PIP₂ can influence the orientation of kinases that phosphorylate GPCRs.[32][33]

Implications for Drug Development

The modulation of cell membrane properties by saturated fatty acids has significant implications for drug development.

-

Drug Efficacy and Potency: The fluidity of the membrane can affect the conformation and activity of membrane-bound drug targets, such as ion channels and receptors.[28] A more rigid membrane, induced by saturated fatty acids, could alter the binding affinity of a drug to its target.

-

Drug Permeability and Delivery: The permeability of the cell membrane to small molecule drugs is influenced by its lipid composition.[17] Increased membrane rigidity due to high levels of saturated fatty acids can decrease the passive diffusion of drugs across the membrane. Conversely, lipid-based drug delivery systems, such as nanoparticles, can be designed to target lipid rafts for enhanced cellular uptake.[27]

-

Chemoresistance: The fatty acid composition of cancer cell membranes has been linked to chemoresistance. An increased proportion of saturated fatty acids in membrane phospholipids can reduce membrane fluidity, leading to resistance to drugs like 5-fluorouracil in colorectal cancer cells.[33]

Conclusion

Saturated fatty acids are not merely structural components of the cell membrane; they are active modulators of its biophysical properties and key players in cellular signaling. Their influence on membrane fluidity, thickness, and the formation of lipid rafts has far-reaching consequences for protein function and the initiation of signaling cascades. For researchers in drug development, understanding these fundamental principles is essential for designing more effective therapies that can navigate, interact with, and function within the complex and dynamic environment of the cell membrane. The continued investigation into the intricate interplay between membrane lipids and cellular function promises to unveil new therapeutic targets and strategies.

References

- 1. savemyexams.com [savemyexams.com]

- 2. juran.com [juran.com]

- 3. mdpi.com [mdpi.com]

- 4. Membrane thickness, lipid phase and sterol type are determining factors in the permeability of membranes to small solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments | PLOS One [journals.plos.org]

- 7. cec.health.nsw.gov.au [cec.health.nsw.gov.au]

- 8. Lipid raft - Wikipedia [en.wikipedia.org]

- 9. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Create relationship diagrams with Graphviz - Linux.com [linux.com]

- 11. The influence of saturated fatty acid modulation of bilayer physical state on cellular and membrane structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. researchgate.net [researchgate.net]

- 14. medium.com [medium.com]

- 15. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane [mdpi.com]

- 16. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. researchgate.net [researchgate.net]

- 21. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Interactions of Drugs and Amphiphiles with Membranes: Modulation of Lipid Bilayer Elastic Properties by Changes in Acyl Chain Unsaturation and Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spin.atomicobject.com [spin.atomicobject.com]

- 24. youtube.com [youtube.com]

- 25. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Lipid rafts as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]

- 30. wiki-power.com [wiki-power.com]

- 31. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ar.iiarjournals.org [ar.iiarjournals.org]

- 34. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Stearic Acid as a Precursor for Other Lipids in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and a key supplement in cell culture media, particularly in serum-free formulations.[][2] Its stability and resistance to peroxidation make it a reliable component for long-term media storage.[][3] In cell culture, stearic acid serves not only as a structural element of cellular membranes but also as a crucial precursor for the synthesis of a variety of other lipids, including monounsaturated fatty acids, phospholipids, and triglycerides.[2] This guide provides a comprehensive overview of the metabolic fate of stearic acid in cultured cells, its impact on cellular physiology, and detailed protocols for its study.

Metabolic Pathways of Stearic Acid

Conversion to Oleic Acid

The primary metabolic fate of stearic acid within the cell is its conversion to the monounsaturated fatty acid, oleic acid (C18:1). This desaturation reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein of the endoplasmic reticulum.[] This conversion is a critical step in maintaining the balance between saturated and unsaturated fatty acids, which is essential for preserving membrane fluidity and cellular signaling.

The process involves the introduction of a double bond between carbons 9 and 10 of the fatty acyl-CoA chain. This enzymatic reaction requires molecular oxygen, NADH, and cytochrome b5. By supplying stearic acid in the culture medium, researchers can support the cellular production of oleic acid without providing the more oxidation-prone unsaturated fatty acid directly.[2]

Incorporation into Complex Lipids

Stearic acid, both in its original form and after conversion to oleic acid, is readily incorporated into more complex lipid structures that are vital for cellular function.

-

Phospholipids: As a primary component of the cell membrane, phospholipids provide structural integrity and regulate membrane fluidity. Stearic acid is a common saturated fatty acyl chain found in various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS). Its incorporation helps to maintain the structural order of the membrane.[]

-

Triglycerides: Triglycerides are the primary form of energy storage in cells. Stearic acid is esterified to the glycerol backbone to form triglycerides, which are stored in lipid droplets.[2] The accumulation of these lipid droplets can be visualized using techniques like Oil Red O staining.

-

Ceramides: Stearic acid is a key substrate for the synthesis of ceramides, a class of sphingolipids involved in various signaling pathways, including apoptosis, cell growth, and differentiation. The synthesis occurs in the endoplasmic reticulum and involves the condensation of serine and a fatty acyl-CoA, often stearoyl-CoA.

Cellular Effects of Stearic Acid Supplementation

Impact on Membrane Properties

The fatty acid composition of cellular membranes is a key determinant of their biophysical properties. The incorporation of the saturated stearic acid generally leads to a more ordered and rigid membrane, while its conversion to the unsaturated oleic acid contributes to increased membrane fluidity.[4][5] This balance is crucial for the function of membrane-associated proteins and for the formation of specialized membrane microdomains known as lipid rafts. Alterations in membrane fluidity can be assessed using fluorescent probes like Laurdan.

Induction of Cellular Stress and Apoptosis

While essential for cellular function, an excess of saturated fatty acids like stearic acid can lead to cellular stress and, ultimately, apoptosis (programmed cell death). This phenomenon, known as lipotoxicity, is often associated with the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[6][7]

Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can disrupt the folding of proteins within the ER, leading to the activation of three key ER stress sensors: PERK, IRE1α, and ATF6.[8][9][10][11][12] These sensors initiate signaling cascades aimed at restoring ER homeostasis, but prolonged stress can trigger apoptosis.

Apoptosis: Stearic acid-induced apoptosis can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[13][14] The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, leading to the activation of caspase-8.[13][15][16][17] The intrinsic pathway is often triggered by ER stress and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[13]

Quantitative Data on Lipid Composition

The supplementation of cell culture media with stearic acid leads to significant alterations in the cellular lipid profile. The following tables summarize representative quantitative data from studies on various cell lines.

| Cell Line | Stearic Acid Concentration | Change in Stearic Acid (C18:0) Content | Change in Oleic Acid (C18:1) Content | Other Notable Changes | Reference |

| Human Aortic Endothelial Cells (HAECs) | 25 µM | Increased | Corresponding increase (due to conversion) | Decrease in C16:0 and arachidonic acid with oleic acid co-supplementation | [18] |

| Human Hepatocellular Carcinoma (HepG2) | 200 µM | Increased | Not specified | Decreased OXPHOS enzyme activity and cellular ATP | [19] |

| Human Melanoma (Mel501ac) | Acidic pH culture | Decreased | Not specified | Significant increase in polyunsaturated fatty acids (20:4, 20:5, 22:6) | [20] |

| Infiltrating Ductal Carcinoma Explants | 1.0 µM CAY10566 (SCD1 inhibitor) | Increased | Decreased | Elongase activity index (18:0/16:0) increased | [3] |

| Lipid Class | Change upon Stearic Acid Supplementation | Cell Line/Context | Reference |

| Triglycerides | Nearly ten-fold increase in synthesis | Hep-G2 cells | [21] |

| Phospholipids | Approximately two-fold increase in synthesis | Hep-G2 cells | [21] |

| Phosphatidylethanolamine (PE) | Enriched in plasmenylethanolamines (especially with arachidonic acid) in lipid rafts | Caveolin-1 expressing and non-expressing cells | [22] |

| Phosphatidylserine (PS) | Highly enriched in non-detergent lipid rafts | Caveolin-1 expressing and non-expressing cells | [22] |

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of cellular fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Methanol

-

Chloroform

-

Butylated hydroxytoluene (BHT)

-

Formic acid

-

Potassium chloride (KCl)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., pentadecanoic acid)

-

3M Methanolic hydrogen chloride

-

n-Hexane or isooctane

-

2.0 mL Eppendorf tubes

-

Pyrex glass tubes with phenolic caps

-

Water bath

-

Centrifuge

Procedure:

-

Lipid Extraction (Folch Method): a. Prepare an extraction solvent of 2:1 chloroform/methanol containing 0.01% (w/v) BHT, 1% (v/v) formic acid, and an appropriate internal standard (e.g., 10 µg/mL pentadecanoic acid). b. Homogenize cell pellets (10-50 mg) in the extraction solvent. c. Add 0.88% KCl solution, vortex thoroughly, and centrifuge to separate the phases. d. Carefully collect the lower chloroform/methanol layer containing the lipids and transfer to a clean Pyrex glass tube. e. Dry the lipid extract under a stream of nitrogen or in a speed vac.

-

Trans-esterification to FAMEs: a. Prepare a 1M methylation reagent by mixing 2 parts methanol with 1 part 3M methanolic hydrogen chloride. b. Add 1 mL of the methylation reagent to each dried lipid extract. c. Cap the tubes tightly and heat at 80°C in a water bath for 1 hour. d. Cool the tubes to room temperature. e. Add 150 µL of hexane (or isooctane) and 1 mL of 0.9% (w/v) NaCl solution. Vortex thoroughly. f. Centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

Visualization of Lipid Droplets with Oil Red O Staining

This protocol allows for the qualitative and semi-quantitative assessment of neutral lipid accumulation in cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin or 4% Paraformaldehyde (PFA)

-

Oil Red O stock solution (0.35 g in 100 mL isopropanol)

-

60% Isopropanol

-

Hematoxylin solution

-

Distilled water (dH₂O)

Procedure:

-

Cell Fixation: a. Remove the culture medium and gently wash the cells twice with PBS. b. Add 10% formalin or 4% PFA to fix the cells for 30-60 minutes at room temperature. c. Remove the fixative and wash the cells twice with dH₂O.

-

Staining: a. Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of dH₂O. Let the solution sit for 10 minutes and filter. b. Wash the cells with 60% isopropanol for 5 minutes. c. Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature. d. Remove the staining solution and wash with dH₂O until the excess stain is removed. e. (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei. Wash with dH₂O.

-

Visualization and Quantification: a. View the cells under a light microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue. b. For quantification, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 492 nm.

Assessment of Membrane Fluidity using Laurdan Staining

Laurdan is a fluorescent dye that exhibits a spectral shift depending on the lipid packing of the membrane, allowing for the assessment of membrane fluidity.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

Cell culture medium

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Staining: a. Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO). b. Dilute the Laurdan stock solution in the cell culture medium to the desired final concentration (typically in the low micromolar range). c. Incubate the cells with the Laurdan-containing medium for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

-

Imaging and Analysis: a. Wash the cells to remove excess dye. b. Acquire fluorescence images or readings at two emission wavelengths (typically around 440 nm for the gel phase and 490 nm for the liquid-crystalline phase) with an excitation wavelength of approximately 350 nm. c. Calculate the Generalized Polarization (GP) value for each pixel or sample using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I is the fluorescence intensity at the respective wavelength. Higher GP values indicate a more ordered (less fluid) membrane.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: a. Culture and treat cells with stearic acid as required. b. Harvest the cells (including any floating cells) and wash them with cold PBS. c. Resuspend the cells in the binding buffer.

-

Staining: a. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. b. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: a. Analyze the cells by flow cytometry or fluorescence microscopy. b. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving stearic acid, as well as a typical experimental workflow.

Caption: Metabolic fate of stearic acid in cell culture.

Caption: Stearic acid-induced ER stress signaling pathway.

Caption: Stearic acid-induced apoptosis pathways.

Caption: General experimental workflow.

References

- 2. Stearic Acid in Cell Culture [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid [mdpi.com]

- 7. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The three main pathways (PERK, IRE1a, and ATF6) involved in the ER stress response. | BioRender Science Templates [biorender.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 16. sinobiological.com [sinobiological.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Stearate-Induced Apoptosis in Human Pancreatic β-Cells is Associated with Changes in Membrane Protein Expression and These Changes are Inhibited by Oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Encapsulation of Variabilin in Stearic Acid Solid Lipid Nanoparticles Enhances Its Anticancer Activity in Vitro [mdpi.com]

- 20. Lipidomic analysis of cancer cells cultivated at acidic pH reveals phospholipid fatty acids remodelling associated with transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. profiles.wustl.edu [profiles.wustl.edu]

Stearic Acid vs. Palmitic Acid: A Deep Dive into Their Contrasting Biological Functions

For Immediate Release

BOSTON, MA – While often grouped together under the umbrella of saturated fatty acids, stearic acid (C18:0) and palmitic acid (C16:0) exert remarkably distinct and often opposing effects on cellular function and overall metabolic health. This technical guide synthesizes current research to provide a detailed comparison for researchers, scientists, and drug development professionals, highlighting the critical importance of distinguishing between these two molecules.

Introduction: More Than Just Two Carbons

Stearic acid and palmitic acid are the two most common saturated fatty acids in the Western diet.[1] Structurally, they differ by only two carbons in their acyl chains—palmitic acid has 16 carbons, while stearic acid has 18.[2] This seemingly minor difference leads to divergent metabolic fates and profoundly different impacts on cellular signaling, inflammation, and the pathogenesis of metabolic diseases. This guide will dissect these differences, providing quantitative data, experimental context, and visual pathways to illuminate their unique biological roles.

Divergent Metabolic Fates: The Crucial Role of SCD1

The primary reason for the functional differences between stearic and palmitic acid lies in their initial metabolic processing.

Stearic Acid (C18:0): Upon entering the cell, stearic acid is efficiently converted into oleic acid (C18:1), a monounsaturated fatty acid, by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[3][4] This desaturation step is critical, as oleic acid is generally considered beneficial or neutral and is readily incorporated into triglycerides, a relatively inert storage form for fatty acids. This rapid conversion is a key protective mechanism, shunting stearic acid away from potentially harmful metabolic pathways.

Palmitic Acid (C16:0): Palmitic acid can also be desaturated or elongated.[5] However, it serves as the primary substrate for the de novo synthesis of other lipids, including ceramides.[6][7][8] Under conditions of metabolic stress, the pathways for converting palmitic acid to less harmful lipids can become overwhelmed, leading to the accumulation of toxic metabolites.

Cellular and Physiological Impacts: A Tale of Two Fatty Acids

The differential metabolism of stearic and palmitic acid leads to contrasting effects on lipotoxicity, insulin signaling, inflammation, and mitochondrial function.

Lipotoxicity and Endoplasmic Reticulum (ER) Stress

Palmitic Acid: Is a potent inducer of lipotoxicity, a process where excess lipids cause cellular dysfunction and death. It triggers significant stress in the endoplasmic reticulum (ER), the cell's protein-folding factory.[9][10][11] This ER stress activates the Unfolded Protein Response (UPR), a signaling cascade that, when prolonged, initiates apoptosis (programmed cell death).[10][12] Palmitic acid-induced ER stress is a key mechanism underlying its detrimental effects in various cell types, including pancreatic beta-cells and hepatocytes.[9][13]

Stearic Acid: Generally exhibits lower lipotoxicity. Its rapid conversion to oleic acid protects cells from ER stress and apoptosis. In some contexts, stearic acid has been shown to induce apoptosis, but often to a lesser extent than palmitic acid.[14][15]

Insulin Resistance and Ceramide Synthesis

Palmitic Acid: Is strongly implicated in the development of insulin resistance. A primary mechanism is its role as a precursor for de novo ceramide synthesis.[6][8][16] Ceramides are bioactive lipids that can directly interfere with the insulin signaling pathway by inhibiting key proteins like Akt (also known as Protein Kinase B).[16] This disruption prevents the proper cellular response to insulin, leading to impaired glucose uptake.

Stearic Acid: Has a more neutral or even potentially beneficial effect on insulin sensitivity. The conversion to oleic acid is again protective. Studies have shown that diets enriched in stearic acid do not typically impair glucose homeostasis to the same degree as those rich in palmitic acid.[17]

Inflammation

Palmitic Acid: Can act as a pro-inflammatory molecule. It is known to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system, leading to the production of inflammatory cytokines like TNF-α and IL-6.[13]

Stearic Acid: The evidence regarding stearic acid and inflammation is more complex. While some studies suggest it does not have the same pro-inflammatory effect as palmitic acid, other clinical data have associated circulating stearic acid with inflammatory markers like hs-CRP, IL-6, and TNF-α.[18][19] This suggests its role may be context-dependent.

Mitochondrial Function

Stearic Acid: Recent research has highlighted a surprisingly beneficial role for stearic acid in mitochondrial health. Ingestion of stearic acid has been shown to rapidly and robustly promote mitochondrial fusion in humans.[20][21] Mitochondrial fusion is a process where mitochondria connect, which is associated with increased efficiency, resilience, and improved function.[22] This effect may partly explain the epidemiological data linking stearic acid to reduced risk for cardiovascular disease and cancer.[21][23]

Palmitic Acid: In contrast, palmitic acid has been shown to impair mitochondrial function, leading to mitochondrial fragmentation, increased production of reactive oxygen species (ROS), and overall cellular stress.[13][23]

Quantitative Data Summary

The following tables summarize quantitative findings from studies directly comparing the effects of stearic and palmitic acid.

Table 1: Effects on Apoptosis and Cell Viability

| Cell Type | Treatment | Duration | Apoptosis/Viability Metric | Palmitic Acid Effect | Stearic Acid Effect | Reference |

| NGF-differentiated PC12 | 300 µM | 24 h | % Apoptotic Nuclei | 80.8 ± 5.4% | 84.4 ± 2.8% | [14] |

| Human Granulosa Cells | 100 µM | 48 h | Cell Survival (% of control) | ~40% | ~50% | [15] |

| Rat Testicular Leydig Cells | 100 µM | 48 h | Cell Survival (% of control) | ~55% | ~60% | [24] |

Table 2: Effects on Lipid Profiles and Cardiometabolic Markers (Human Studies)

| Study Population | Metric | Palmitic Acid Diet | Stearic Acid Diet | % Change (SA vs. PA) | Reference |

| Healthy Young Women | Total Cholesterol | Higher | Lower | -8% | [25] |

| Healthy Young Women | HDL Cholesterol | Higher | Lower | -9% | [25] |

| Healthy Young Women | Apo A-I | Higher | Lower | -11% | [25] |

| Healthy Young Women | Plasma CETP Activity | Higher | Lower | -12% | [25] |

| Mildly Hypercholesterolemic Postmenopausal Women | LDL Cholesterol | Higher | Lower | Statistically Significant Decrease | [26] |

| Mildly Hypercholesterolemic Postmenopausal Women | Non-HDL Cholesterol | Higher | Lower | Statistically Significant Decrease | [26] |

| Systematic Review | LDL Cholesterol | Increases | Lowers/Neutral | Consistent Lowering Effect | [27][28] |

Experimental Protocols

Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes for Cell Culture

Accurate and reproducible in vitro studies require the proper solubilization of fatty acids, which are poorly soluble in aqueous culture media. Complexing them with fatty acid-free BSA mimics their physiological transport in the bloodstream.

Objective: To prepare a stock solution of palmitic or stearic acid complexed to BSA for treating cultured cells.

Materials:

-

Palmitic acid (sodium salt) or Stearic acid (sodium salt)

-

Ethanol (95-100%)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

-

Sterile water

-

0.22 µm sterile filter

Procedure:

-

Prepare Fatty Acid Stock: Dissolve the sodium salt of the fatty acid in ethanol to create a high-concentration stock solution (e.g., 100-150 mM). Gentle warming (50-70°C) may be required to fully dissolve the fatty acid.[29][30]

-

Prepare BSA Solution: Prepare a BSA solution (e.g., 10% w/v) in sterile water or PBS. Gently stir until fully dissolved. Do not vortex, as this can denature the protein. Sterilize the solution using a 0.22 µm filter.

-

Complexation: Warm the BSA solution to 37°C. While stirring gently, add the fatty acid stock solution dropwise to the BSA solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 FA:BSA).[30][31]

-

Incubation: Continue to incubate the mixture at 37°C for at least 1 hour with gentle stirring to ensure complete complexation.[31]

-

Final Dilution: The resulting FA-BSA complex solution can be further diluted to the final desired concentration in the cell culture medium. A control medium containing BSA and the equivalent amount of ethanol vehicle should always be used.[31]

Critical Note: The solvent used, the FA:BSA ratio, and the complexing temperature can significantly impact experimental outcomes and should be carefully controlled and reported.[29][30][32]

Western Blot Analysis of ER Stress Markers

Objective: To quantify the protein expression of key ER stress markers (e.g., BiP, CHOP) in cells treated with palmitic vs. stearic acid.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with FA-BSA complexes (and a BSA-vehicle control) for the desired time (e.g., 12-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BiP, anti-CHOP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The evidence overwhelmingly indicates that stearic acid and palmitic acid are not biologically equivalent. Palmitic acid is a potent driver of lipotoxicity, ER stress, ceramide synthesis, and insulin resistance. In contrast, stearic acid is largely metabolized to the monounsaturated oleic acid, a process that mitigates these harmful effects. Furthermore, emerging research points to a unique signaling role for stearic acid in promoting mitochondrial health.

For researchers and drug development professionals, these distinctions are critical. Lumping all saturated fats into a single category obscures the nuanced and specific effects of individual fatty acids. Future research should continue to elucidate the specific signaling pathways governed by stearic acid. From a therapeutic standpoint, targeting enzymes like SCD1 could modulate the balance of these fatty acids, offering potential strategies for combating metabolic diseases. These findings underscore the need for a more precise understanding of fatty acid metabolism in the development of novel diagnostics and therapeutics.

References

- 1. differencebetween.com [differencebetween.com]

- 2. quora.com [quora.com]

- 3. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) | MDPI [mdpi.com]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 5. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. THE TWISTS AND TURNS OF SPHINGOLIPID PATHWAY IN GLUCOSE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 10. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saturated FFAs, palmitic acid and stearic acid, induce apoptosis in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stearic Acid, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medium.com [medium.com]

- 23. foundmyfitness.com [foundmyfitness.com]

- 24. Saturated free fatty acids, palmitic acid and stearic acid, induce apoptosis by stimulation of ceramide generation in rat testicular Leydig cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. firstwordpharma.com [firstwordpharma.com]

- 27. mdpi.com [mdpi.com]

- 28. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 32. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Natural Sources and Extraction Methods of Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic acid (C18:0), a saturated long-chain fatty acid, is a critical component in a multitude of applications, ranging from pharmaceuticals and cosmetics to food and industrial manufacturing. Its utility is intrinsically linked to its physical and chemical properties, which are in turn dependent on its purity. This technical guide provides an in-depth exploration of the natural origins of stearic acid and the principal industrial methodologies employed for its extraction and purification. This document offers detailed experimental protocols for key processes, quantitative data on stearic acid content in various natural sources, and expected yields and purities from different extraction techniques. Visual diagrams of process workflows and classifications are provided to facilitate a comprehensive understanding.

Natural Sources of Stearic Acid

Stearic acid is ubiquitously found in nature, primarily in the form of triglycerides in both animal and vegetable fats. The concentration of stearic acid can vary significantly depending on the source.

Animal Fats

Animal fats are a traditional and significant source of stearic acid. Ruminant animals, in particular, biohydrogenate unsaturated fatty acids in their diet, leading to a higher concentration of saturated fatty acids like stearic acid in their adipose tissues.

-

Tallow: Rendered fat from cattle or sheep, commonly known as tallow, is a primary commercial source of stearic acid.[1][2] It is a cost-effective feedstock for industrial production.[3]

-

Lard: Rendered fat from pigs, or lard, also contains a notable amount of stearic acid.

Vegetable Fats

A variety of plant-based oils and butters are rich in stearic acid, offering vegan and sustainable alternatives to animal fats.

-

Cocoa Butter: Extracted from the cocoa bean (Theobroma cacao), cocoa butter is a prime vegetable source of stearic acid.[1] Its high stearic acid content contributes to its solid texture at room temperature and its desirable melting profile in confectionery.[4][5]

-

Shea Butter: Derived from the nut of the African shea tree (Vitellaria paradoxa), shea butter is another excellent source of stearic acid.[6][7] The relative proportions of stearic and oleic acids in shea butter influence its consistency.[6]

-

Palm Oil: While crude palm oil has a lower concentration of stearic acid, the solid fraction obtained from the fractionation of palm oil, known as palm stearin, is enriched in stearic acid.[8][9]

Below is a diagram illustrating the classification of natural sources of stearic acid.

References

- 1. stearic-acid.net [stearic-acid.net]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. powereng.com [powereng.com]

- 4. Cocoa butter - Wikipedia [en.wikipedia.org]

- 5. Cocoa butter | Definition, Characteristics, & Uses | Britannica [britannica.com]

- 6. Shea butter - Wikipedia [en.wikipedia.org]

- 7. kumarmetal.com [kumarmetal.com]

- 8. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]

- 9. Palm stearin - Wikipedia [en.wikipedia.org]

The Impact of Stearolac on Ruminant Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearolac is a commercially available rumen-bypass fat supplement derived from palm oil fatty acid fractions, designed as a dense energy source for ruminants. It is characterized by a high concentration of saturated fatty acids (minimum 85-99%), primarily a balanced blend of palmitic acid (C16:0) and stearic acid (C18:0).[1][2][3][4][5][6] The term "bypass" signifies its formulation to resist microbial biohydrogenation in the rumen, allowing for direct absorption in the small intestine. This guide provides an in-depth analysis of the metabolic impact of supplementing ruminant diets with this compound, drawing on data from studies utilizing similar palmitic and stearic acid blends.

Core Impact on Lipid Metabolism and Production

The primary function of this compound is to increase the energy density of the diet, which influences lipid metabolism and production outcomes such as milk yield and composition. The constituent fatty acids, palmitic and stearic acid, are metabolized differently and have distinct physiological effects.

-

Palmitic Acid (C16:0): This fatty acid is a key component of milk fat and can be both synthesized de novo in the mammary gland and taken up from the blood. Dietary supplementation with palmitic acid has been shown to increase milk fat concentration and yield.[2][5][7][8]

-

Stearic Acid (C18:0): As the end product of rumen biohydrogenation of dietary unsaturated C18 fatty acids, stearic acid is the most abundant fatty acid available to the ruminant.[5] It can be desaturated to oleic acid (C18:1) by the enzyme stearoyl-CoA desaturase, which is crucial for maintaining the fluidity of milk fat.[5]

Quantitative Effects on Production and Digestibility

The following tables summarize the quantitative data from several key studies that have investigated the effects of supplementing dairy cow diets with fatty acid blends rich in palmitic and stearic acid.

Table 1: Effects of Palmitic and Stearic Acid Supplementation on Milk Production

| Treatment/Study | Dry Matter Intake ( kg/d ) | Milk Yield ( kg/d ) | Milk Fat (%) | Milk Fat Yield ( kg/d ) | 3.5% Fat-Corrected Milk ( kg/d ) |

| Rico et al. (2014a) [7][8] | |||||

| Palmitic Acid (97.9% C16:0) | No significant diff. | No signif. diff. | 3.66 | 1.68 | 47.5 |

| Stearic Acid (97.4% C18:0) | No significant diff. | No signif. diff. | 3.55 | 1.59 | 45.6 |

| Piantoni et al. (2015) [2] | |||||

| Control (No fat) | 26.3 | 50.8 | 3.25 | 1.65 | 47.7 |

| High Palmitic (91% C16:0) | 25.2 | 50.2 | 3.51 | 1.76 | 49.3 |

| High Stearic (92.5% C18:0) | 27.1 | 51.5 | 3.20 | 1.65 | 47.6 |

| Blend (PA and SA) | 26.3 | 51.4 | 3.48 | 1.79 | 50.3 |

| de Souza et al. (2021) [3] | |||||

| Low-Producing Cows | |||||

| Control | 22.9 | 35.8 | 3.86 | 1.38 | 37.0 |

| 60% PA + 30% SA | 22.1 | 36.4 | 4.14 | 1.51 | 39.4 |

| 60% PA + 30% Oleic Acid | 22.0 | 36.1 | 3.92 | 1.42 | 37.5 |

| High-Producing Cows | |||||

| Control | 27.0 | 49.2 | 3.67 | 1.81 | 49.2 |

| 60% PA + 30% SA | 26.2 | 49.8 | 3.73 | 1.86 | 50.2 |

| 60% PA + 30% Oleic Acid | 25.4 | 50.8 | 3.70 | 1.88 | 50.9 |

Table 2: Effects on Fatty Acid Digestibility and Milk Fatty Acid Profile

| Treatment/Study | Total FA Digestibility (%) | 16-C FA Digestibility (%) | 18-C FA Digestibility (%) | De Novo FA Yield (g/d) | Mixed Source FA Yield (g/d) | Preformed FA Yield (g/d) |

| Piantoni et al. (2015) [2] | ||||||

| Control (No fat) | - | - | - | 481 | 674 | 498 |

| High Palmitic (91% C16:0) | 72.8 | 77.2 | 71.0 | 438 | 829 | 493 |

| High Stearic (92.5% C18:0) | 60.1 | 66.7 | 55.4 | 471 | 700 | 479 |

| Blend (PA and SA) | 64.9 | 66.9 | 63.6 | 479 | 765 | 546 |

| Rico et al. (2014a) [7][8] | ||||||

| Palmitic Acid (97.9% C16:0) | - | - | - | Slightly decreased | Increased by 24% | Slightly decreased |

| Stearic Acid (97.4% C18:0) | - | - | - | - | - | - |

Experimental Protocols

The following are detailed methodologies for two key studies that provide the foundation for the data presented above.

Protocol 1: Rico et al. (2014a) - Palmitic vs. Stearic Acid Supplementation

-

Objective: To evaluate the effects of dietary palmitic and stearic acids on feed intake, milk yield and composition, and feed efficiency in dairy cows across a range of production levels.

-

Animals and Design: Thirty-two Holstein cows (143 ± 61 days in milk) were used in a crossover design with a covariate period. Cows were grouped by milk production level.

-

Treatments:

-

Palmitic Acid (PA): Diet supplemented with 2% of dry matter as a 97.9% C16:0 supplement.

-

Stearic Acid (SA): Diet supplemented with 2% of dry matter as a 97.4% C18:0 supplement.

-

-

Duration: Treatment periods were 21 days, with a 14-day non-fat supplemented diet fed before the first period. Data and samples were collected during the final 4 days of each period.

-

Data Collection: Milk production was recorded daily. Milk samples were collected from all milkings on the sampling days and analyzed for fat, protein, and fatty acid composition. Feed intake was recorded daily.

-

Statistical Analysis: Data were analyzed using a mixed model with fixed effects of treatment, period, and production level, and random effect of cow. Preliminary milk yield was used as a covariate.

Protocol 2: Piantoni et al. (2015) - Varying Levels of Palmitic and Stearic Acid

-

Objective: To determine the effects of prilled fat supplements with different levels of palmitic and stearic acid on milk production and nutrient digestibility.

-

Animals and Design: Twelve high-producing multiparous Holstein cows (53.4 ± 8.7 kg/d pretrial milk yield) were used in a 4 × 4 Latin square design.

-

Treatments:

-

Control (CON): No supplemental fat.

-

High Palmitic (HP): 1.95% of diet dry matter as a supplement with 91% C16:0.

-

High Stearic (HS): 1.95% of diet dry matter as a supplement with 92.5% C18:0.

-

Intermediate Blend (INT): 1.95% of diet dry matter as a blend of palmitic and stearic acids.

-

-

Duration: Each of the four periods lasted 21 days.

-

Data Collection: Dry matter intake was measured daily. Milk yield was recorded daily, and milk samples were collected during the last 4 days of each period for component analysis. Total fecal collection was conducted for 3 days to determine nutrient digestibility.

-

Statistical Analysis: Data were analyzed using a mixed model for a Latin square design, including the fixed effects of treatment and period, and the random effect of cow.

Visualizing Metabolic Pathways and Experimental Workflows

Rumen and Post-Rumen Lipid Metabolism

The following diagram illustrates the general pathway of dietary lipids in the ruminant, highlighting the "bypass" nature of this compound.

Caption: Fate of dietary lipids and this compound in the ruminant digestive system.

Experimental Workflow for a Dairy Cow Nutrition Trial

This diagram outlines a typical experimental design used to evaluate feed supplements like this compound.

Caption: Generalized workflow for a dairy cow nutritional supplementation trial.

Signaling and Metabolic Impact of Palmitic and Stearic Acids

The following diagram illustrates the differential impact of palmitic and stearic acid on milk fat synthesis.

References

- 1. Increasing palmitic acid and reducing stearic acid content of supplemental fatty acid blends improves production performance of mid-lactation dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Effect of palmitic acid-enriched supplements containing stearic or oleic acid on nutrient digestibility and milk production of low- and high-producing dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increasing Dietary Palmitic and Stearic Acid Decreases De Novo Synthesis of Milk Fatty Acids in Dairy Cows Based on Modeling Natural Carbon Isotope Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Energy Feeds International [energyfeeds.com]

- 7. redalyc.org [redalyc.org]

- 8. Compared with stearic acid, palmitic acid increased the yield of milk fat and improved feed efficiency across production level of cows - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Composition of Stearolac Feed Supplement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition of Stearolac, a high-energy feed supplement for ruminants. It details the quantitative analysis of its components, outlines the experimental protocols for its characterization, and illustrates the metabolic significance of its primary constituents.

Core Composition of this compound

This compound is a feed supplement derived from freshly produced palm oil fatty acid fractions, designed to be a dense energy source for ruminants.[1][2] Its high crude fat content, predominantly composed of saturated fatty acids, makes it an effective supplement for enhancing milk yield and fat content.[1][2] The product is typically in a micro-prilled form to improve its digestibility.[1]

Quantitative Analysis

The following tables summarize the key quantitative data for this compound based on typical product specifications.

Table 1: General Specifications

| Parameter | Standard | Typical Analysis |

| Total Fatty Matter | 99% minimum | 99.4% |

| Moisture | 1% maximum | 0.4% |

| Melting Point | 52 - 58 °C | 55 °C |

| Iodine Value | 15 max | 9.9 |

Source: Energreen Nutrition, IT & R Global[1][2]

Table 2: Fatty Acid Composition

| Fatty Acid Component | Standard |

| Saturated Fatty Acid | 85% minimum |

| Palmitic Acid (C16:0) & Stearic Acid (C18:0) | Approximately equal high portions |

Source: Energreen Nutrition, EuroTier 2024, Energy Feeds International[1][3][4]

Experimental Protocols

The following section details a representative methodology for the determination of the fatty acid profile in a feed supplement like this compound, based on established analytical chemistry principles for feed analysis.

Determination of Fatty Acid Profile by Gas Chromatography (GC)

This protocol outlines the steps for quantifying the fatty acid composition of this compound, a critical analysis for quality control and nutritional evaluation.

1. Sample Preparation and Fat Extraction:

-

Objective: To isolate the lipid fraction from the feed supplement matrix.

-

Method: A representative sample of this compound is ground to a fine powder to ensure homogeneity. The total fat is then extracted using a Soxhlet extractor with a suitable solvent, typically petroleum ether or a hexane-isopropanol mixture, for several hours. The solvent is subsequently evaporated under a vacuum to yield the crude fat extract.

2. Saponification and Methylation (FAMEs Preparation):

-

Objective: To convert the fatty acids into their volatile methyl esters (FAMEs) for GC analysis.

-

Method: The extracted fat is saponified by refluxing with a methanolic sodium hydroxide solution. This process hydrolyzes the fatty acid glycerides into glycerol and free fatty acid salts. The free fatty acids are then esterified to FAMEs by adding a catalyst such as boron trifluoride-methanol complex or methanolic HCl and heating the mixture. The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

3. Gas Chromatography Analysis:

-

Objective: To separate and quantify the individual FAMEs.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAMEs separation (e.g., a polar polyethylene glycol-based column) is used.

-

Procedure:

-

A small volume of the FAMEs extract is injected into the heated GC inlet.

-

The FAMEs are vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.

-

The separation of FAMEs is achieved based on their boiling points and polarity.

-

The FID detects the eluted FAMEs, generating a signal proportional to the amount of each fatty acid.

-

The individual fatty acids are identified by comparing their retention times with those of known standards.

-

Quantification is performed by comparing the peak areas of the sample's fatty acids to the peak areas of a known concentration of internal or external standards.

-

Metabolic Significance and Pathways

The primary components of this compound, palmitic acid (C16:0) and stearic acid (C18:0), play crucial roles in the energy metabolism and milk production of lactating dairy cows. The following diagram illustrates the logical flow of their utilization.

Caption: Metabolic fate of this compound's fatty acids in ruminants.

The saturated fatty acids in this compound are formulated to bypass the rumen to avoid microbial biohydrogenation. Upon reaching the small intestine, they are absorbed and utilized for two primary purposes: as a direct energy source through oxidation, which helps in improving the body condition of the animal, and for the synthesis of milk fat in the mammary gland, leading to increased milk fat content and overall milk yield. A portion of the stearic acid can also be converted to oleic acid through desaturation within the mammary gland.

References

Mechanism of action of Stearolac in dairy cattle.

An In-Depth Technical Guide on the Core Mechanism of Action of Stearolac in Dairy Cattle

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a commercially available rumen-bypass fat supplement utilized in the dairy industry to enhance the energy density of lactating cow rations.[1][2] Composed primarily of fatty acids derived from palm oil, its formulation is rich in saturated fatty acids, particularly stearic acid (C18:0) and palmitic acid (C16:0).[3][4][5] This technical guide delineates the core mechanism of action of this compound, focusing on its behavior in the rumen and its subsequent metabolic effects on milk production and composition in dairy cattle. The information presented is a synthesis of publicly available product descriptions and scientific literature pertaining to its principal components.

Core Mechanism of Action: Rumen-Bypass and Metabolic Partitioning

The fundamental mechanism of this compound revolves around its "rumen-bypass" or "rumen-stable" property.[6][7] Unlike unsaturated fats which can be toxic to rumen microbes and undergo extensive biohydrogenation, the saturated fatty acids in this compound are largely inert in the rumen environment.[6] This allows them to pass through the rumen unaltered and reach the small intestine for absorption.[6][7] This delivery of undergraded fatty acids to the small intestine provides a direct source of energy and precursors for milk fat synthesis, without disrupting the normal fermentation processes in the rumen.[6]

The absorbed fatty acids, primarily palmitic and stearic acid, are then utilized by the cow for various metabolic processes. Stearic acid is noted to contribute to an increase in overall milk production, while palmitic acid is more directly associated with an increase in the fat content of the milk.[3] This differential effect is a key aspect of the product's design, aiming to improve both the quantity and quality of milk.

Quantitative Data from Fatty Acid Supplementation Studies

The following tables summarize quantitative data from studies investigating the effects of stearic acid supplementation in dairy cattle, which is a primary active component of this compound.

Table 1: Effect of Stearic Acid-Based Diet on Milk Performance

| Parameter | Stearic Acid-Based Diet | Oleic Acid-Based Diet |

| Dry Matter Intake ( kg/d ) | 29.0 | 26.6 |

| Milk Production ( kg/d ) | 49.7 | 49.7 |

| Milk Fat Percentage (%) | 3.7 | 3.4 |

| Milk Fat Yield ( kg/d ) | 1.9 | 1.7 |

| Milk Protein Yield ( kg/d ) | 1.5 | 1.4 |

| Energy-Corrected Milk ( kg/d ) | 51.8 | 48.0 |

| Milk C18:0 Concentration (%) | 12.2 | 10.4 |

| Milk C18:1 cis-9 Concentration (%) | 22.4 | 23.8 |

| Data sourced from a study by Yanting et al. (2019) as cited in a summary.[8] |

Table 2: Effect of Stearic Acid Supplementation on Milk Yield and Components (Compared to Control)

| Parameter | Stearic Acid Supplementation | Control (No Supplement) |

| Dry Matter Intake ( kg/d ) | 26.1 | 25.2 |

| Milk Yield ( kg/d ) | 40.2 | 38.5 |

| Milk Fat Yield ( kg/d ) | 1.42 | 1.35 |

| Milk Protein Yield ( kg/d ) | 1.19 | 1.14 |

| 3.5% Fat-Corrected Milk ( kg/d ) | 40.5 | 38.6 |

| Data from a study evaluating stearic acid supplementation.[9] |

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited literature for evaluating the effects of fatty acid supplementation in dairy cattle.

Animals and Housing: Lactating Holstein cows are typically used, often blocked by parity and days in milk to reduce variability.[10][11] Animals are housed in individual tie-stalls to allow for precise monitoring of feed intake and milk production.[12]

Diet and Treatment Administration: A basal diet is formulated to meet or exceed the nutritional requirements of lactating dairy cows. The treatment, in this case, a stearic acid-enriched supplement, is added to the basal diet, often replacing a portion of the carbohydrate or another fat source to maintain isocaloric diets where intended.[11] The control group receives the basal diet without the supplement.[9] The experimental design is often a crossover design, where all cows receive all treatments in a sequential order, with washout periods in between.[9][11]

Data Collection and Analysis:

-

Dry Matter Intake (DMI): Feed offered and refused is recorded daily for each cow to calculate individual DMI.[12]

-

Milk Yield and Composition: Cows are milked two or three times daily, and milk yield is recorded at each milking. Milk samples are collected periodically and analyzed for fat, protein, and other components using standard methods such as infrared analysis.[12]

-

Blood Metabolites: Blood samples are collected to analyze for metabolites such as glucose, non-esterified fatty acids (NEFA), and beta-hydroxybutyrate (BHB) to assess the energy status of the cows.[8]

-

Statistical Analysis: Data are analyzed using statistical models that account for the experimental design (e.g., crossover or randomized block design), including fixed effects of treatment and random effects of cow and period.[12]

Visualizations

Signaling Pathways and Metabolic Fate

Caption: Metabolic pathway of this compound's fatty acids in dairy cattle.

Experimental Workflow

Caption: Generalized experimental workflow for a dairy cattle nutrition trial.

References

- 1. itrglobal.vn [itrglobal.vn]

- 2. energreennutrition.com.au [energreennutrition.com.au]

- 3. agropal.gr [agropal.gr]

- 4. This compound [digital.eurotier.com]

- 5. This compound - Energy Feeds International [energyfeeds.com]

- 6. Fatty acids in the rumen – Not everything stays the same [bewital-agri.de]

- 7. Rumen-stable fat - Palmitic and stearic acid are both easily digestible [bewital-agri.de]

- 8. Effect of stearic or oleic acid supplementation on milk performance [dellait.com]

- 9. Milk production responses to dietary stearic acid vary by production level in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of stearic or oleic acid on milk performance and energy partitioning when fed in diets with low and high rumen-active unsaturated fatty acids in early lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compared with stearic acid, palmitic acid increased the yield of milk fat and improved feed efficiency across production level of cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Standardized Protocol for the Dissolution of Stearic Acid in Ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction Stearic acid (C18H36O2) is a saturated long-chain fatty acid commonly used in pharmaceutical formulations, drug delivery systems, and various other research applications.[1] Its hydrophobic nature necessitates the use of organic solvents for creating solutions. Ethanol is a frequently used solvent due to its biocompatibility and solvating properties.[1][2] Achieving a stable and accurately concentrated solution is critical for experimental reproducibility. This document provides a detailed protocol for the dissolution of stearic acid in ethanol, including solubility data, a step-by-step experimental procedure, and essential safety guidelines. The methodology is based on gravimetric and synthetic methods established in the scientific literature.[1][3]

Materials and Equipment

-

Chemicals:

-

Stearic Acid (≥95% purity, analytical grade)

-

Absolute Ethanol (≥99.5% purity)

-

-

Equipment:

-

Analytical balance (accuracy ±0.0001 g)

-

Thermostatic water bath with temperature control

-

Magnetic stirrer with hotplate and stir bars

-

Calibrated thermometer (accuracy ±0.1 K)

-

Glass beakers or flasks with stoppers/seals

-

Volumetric flasks and pipettes

-